![molecular formula C13H11NO3S2 B587065 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide CAS No. 23503-67-5](/img/structure/B587065.png)
2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide
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Overview
Description
Scientific Research Applications
Ring Contracting Sulfur Extrusion from Oxidized Phenothiazine Ring Systems
In a study conducted by Steven C. Farmer and Seth H. Berg at the Department of Chemistry, Sonoma State University , 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide was used in conjunction with lithium and sodium metal to produce a high yield of carbazole. The researchers found that a high yield of 9-ethylcarbazole is also produced when these reagents react with 10-ethyl-phenothiazine, 10-ethylphenothiazine-5-oxide, and 10-ethylphenothiazine-5,5-dioxide . This research could prove useful because most synthesis routes to derivatives of phenothiazine could then be directly applied to the corresponding carbazoles .
Selective Oxidation of Sulfide
Another application of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide is in the selective oxidation of sulfide. In a study published in the New Journal of Chemistry , nonanebis (peroxoic acid) was used as an oxidant to selectively oxidize sulfide to sulfoxide and sulfone. The researchers found that the acetonitrile-based system offers selective oxidation to sulfoxide and sulfone, while the water-based system gives selective sulfone formation with a high conversion and 90–100% selectivity . This research could have significant implications for the synthesis of fine chemicals, ligands in asymmetric catalysis, and oxo transfer reagents .
Mechanism of Action
Target of Action
Phenazines, a class of compounds to which this compound belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . This suggests that the compound may interact with a variety of cellular targets.
Mode of Action
Phenazine derivatives are known for their wide spectrum of biological activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, potentially leading to the observed biological effects.
Pharmacokinetics
A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized compounds related to phenazine 5,10-dioxides penetrate cell membranes efficiently, which corresponded to their cytotoxic potency .
properties
IUPAC Name |
2-methylsulfonyl-10H-phenothiazine 5-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-19(16,17)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)18(13)15/h2-8,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNWUFBQXDIQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858086 |
Source
|
Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide | |
CAS RN |
23503-67-5 |
Source
|
Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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